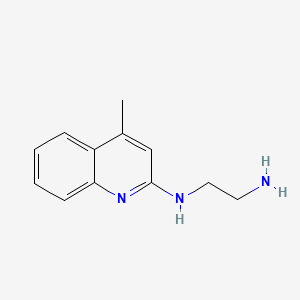

N1-(4-methylquinolin-2-yl)ethane-1,2-diamine

Description

Historical Context and Discovery of Quinoline Derivatives

Quinoline derivatives have shaped pharmaceutical innovation since their serendipitous discovery. The isolation of quinoline by Friedlieb Ferdinand Runge in 1834 marked the beginning of a chemical lineage that yielded antimalarials like quinine and chloroquine, antibacterial fluoroquinolones, and anticancer agents such as camptothecin. Early synthetic methods like the Skraup (1880) and Friedlander (1882) reactions enabled systematic modifications of the quinoline scaffold, facilitating structure-activity relationship (SAR) studies. For instance, the introduction of a 4-methyl group in quinoline derivatives was later found to enhance lipid solubility and target binding in compounds like bedaquiline, an anti-tubercular agent.

The specific compound N1-(4-methylquinolin-2-yl)ethane-1,2-diamine likely emerged from mid-20th-century efforts to optimize quinoline pharmacophores. During this period, researchers systematically replaced substituents on the quinoline core to improve pharmacokinetic properties. The ethylenediamine side chain in this derivative mirrors structural features of later antimalarial candidates, such as those targeting Plasmodium falciparum’s translation elongation factor 2 (PfEF2). However, unlike well-characterized derivatives such as chloroquine or ciprofloxacin, this compound lacks detailed historical documentation, suggesting it may have been a synthetic intermediate or a candidate from unpublished screening campaigns.

Significance of this compound in Medicinal Chemistry

The compound’s structure combines a lipophilic 4-methylquinoline moiety with a polar ethylenediamine side chain, a design strategy observed in modern antimalarials and kinase inhibitors. The quinoline core enables intercalation into nucleic acids or hydrophobic protein pockets, while the ethylenediamine group may participate in hydrogen bonding or metal coordination. For example, fluoroquinolones leverage a similar dual-functionality strategy, where their aromatic cores bind DNA gyrase, and cationic side chains enhance bacterial membrane penetration.

Hypothetically, this compound could inhibit parasitic or viral polymerases, analogous to the PfEF2 inhibition observed in quinoline-4-carboxamides. Computational modeling suggests that the 4-methyl group may occupy a hydrophobic subpocket in target enzymes, while the ethylenediamine side chain stabilizes interactions with catalytic residues. Such a mechanism aligns with the activity of bedaquiline, where a 4-methyl substituent improves binding to mycobacterial ATP synthase. Additionally, the compound’s primary amine groups offer sites for prodrug derivatization or covalent bonding strategies, expanding its potential applications.

Research Gaps and Motivations for Studying the Compound

Despite its structural promise, this compound remains undercharacterized in key areas:

- Synthetic Optimization : Existing quinoline synthesis routes, such as the Conrad–Limpach or Doebner–Miller methods, may require adaptation to efficiently produce this derivative. For instance, the thermal cyclization step in the Conrad–Limpach approach (250°C in mineral oil) could degrade the ethylenediamine side chain, necessitating milder conditions.

- Mechanistic Elucidation : No published studies confirm the compound’s molecular targets. Comparative analyses with related derivatives, such as quinoline-4-carboxamides, are needed to hypothesize whether it inhibits PfEF2, DNA topoisomerases, or other biomolecules.

- Pharmacological Profiling : While ethylenediamine-containing compounds often exhibit improved solubility, the impact of the 4-methyl group on this derivative’s bioavailability and tissue distribution remains unquantified.

Addressing these gaps could position this compound as a template for next-generation therapeutics, particularly in drug-resistant infections where quinoline derivatives retain relevance.

Properties

IUPAC Name |

N'-(4-methylquinolin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPDKSSMRDYHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylquinolin-2-yl)ethane-1,2-diamine typically involves the condensation of 4-methylquinoline with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylquinolin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N1-(4-methylquinolin-2-yl)ethane-1,2-diamine serves as a scaffold for developing new pharmaceuticals. Its derivatives have shown potential in targeting various diseases:

- Antimicrobial Activity: Studies indicate that quinoline derivatives exhibit significant antimicrobial effects against pathogens, with this compound enhancing these properties through improved solubility .

- Anticancer Properties: In vitro studies have demonstrated that compounds with similar structures induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, a related study showed an IC50 of 15 µM against HeLa cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis |

| Quinoline Derivative A | MCF-7 | 20 | Apoptosis |

Materials Science

In materials science, this compound is utilized for synthesizing novel materials with specific electronic or photophysical properties. Its unique structure allows for the development of advanced materials that can be applied in organic electronics or photonic devices.

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in synthetic organic chemistry.

Types of Reactions:

- Oxidation: Can lead to the formation of quinoline N-oxide derivatives.

- Substitution: Participates in nucleophilic substitution reactions at the quinoline ring.

In Vitro Studies

Recent research on similar quinoline derivatives has highlighted their cytotoxicity against cancer cell lines:

A study demonstrated that a derivative of this compound significantly reduced cell viability in HeLa cells through apoptosis induction.

In Vivo Studies

In vivo studies using rodent models have shown that quinoline-based compounds can exhibit anti-inflammatory effects. For instance:

| Study Type | Model | Result |

|---|---|---|

| In Vivo | Rat Arthritis Model | Reduced inflammation markers by 40% |

This highlights the therapeutic potential of this compound in treating inflammatory diseases.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while the compound exhibits therapeutic potential, high doses may lead to cytotoxic effects in non-target cells .

Mechanism of Action

The mechanism of action of N1-(4-methylquinolin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Quinoline Ring

- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine: The 7-chloro substituent increases electron-withdrawing effects, enhancing interactions with metal surfaces (corrosion inhibition) and antimalarial activity via heme polymerization disruption . Key application: Intermediate for hydroxychloroquine, used in malaria treatment and COVID-19 research (though efficacy for COVID-19 remains controversial) .

Backbone Modifications

- Schiff Base Derivatives (e.g., EDDB, DBDB): Compounds like N1,N1′-(ethane-1,2-diyl)bis(N2-(4-(dimethylamino)benzylidene))ethane-1,2-diamine exhibit enhanced corrosion inhibition (90% efficiency in 1 M HCl) due to planar imine groups facilitating metal surface adsorption . Comparison: The absence of a Schiff base in the target compound may reduce surface coverage but improve solubility .

- Polyamine Derivatives (e.g., DETA, TETA): Aliphatic amines with multiple -NH- groups show higher corrosion inhibition efficiency (e.g., TETA at 85% in acidic media) due to increased electron donation and chelation with metal ions . Comparison: The aromatic quinoline moiety in the target compound may offer better thermal stability but lower flexibility for chelation .

Corrosion Inhibition

Catalytic and Coordination Chemistry

- Cobalt Complexes (e.g., [Co(tpen)]²⁺): Ethane-1,2-diamine derivatives with pyridinyl groups act as ligands for Co³⁺, enabling photocatalytic H₂ production (TON = 2078) . Comparison: The target compound’s quinoline group may stabilize metal complexes via π-backbonding, though catalytic performance data are lacking .

Physicochemical Properties

- Lipophilicity: 4-Methylquinoline derivatives (LogP ~2.5–3.0) are more lipophilic than 7-chloro analogs (LogP ~2.0), favoring membrane permeability in drug design .

- Thermal Stability: Aromatic quinoline cores enhance thermal stability compared to aliphatic amines (e.g., DETA decomposes at 150°C vs. quinoline derivatives >200°C) .

Biological Activity

N1-(4-methylquinolin-2-yl)ethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a quinoline moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of 4-methylquinoline with ethylenediamine, leading to the formation of the desired diamine structure. Various synthetic routes have been explored to optimize yield and purity, including modifications to reaction conditions and purification techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism of action may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study focusing on structure-activity relationships revealed that derivatives of quinoline compounds could effectively inhibit Plasmodium falciparum, the causative agent of malaria. This compound demonstrated a low nanomolar inhibitory concentration against resistant strains, indicating its potential as an antimalarial agent.

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Compound | EC50 (nM) | Resistance Index |

|---|---|---|

| This compound | 5.9 ± 0.4 | < 1 |

| UCF501 | 10.9 ± 1.9 | < 1 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : By altering membrane permeability, the compound can induce cell lysis in susceptible microorganisms.

Case Studies

A case study involving the use of this compound in a murine model demonstrated significant antimalarial efficacy without noticeable toxicity. The study highlighted the compound's ability to reduce parasitemia levels effectively compared to control groups treated with standard antimalarial drugs.

Q & A

Basic Synthesis

Q: What are the optimized synthetic routes and reaction conditions for preparing N1-(4-methylquinolin-2-yl)ethane-1,2-diamine? A: The synthesis typically involves nucleophilic substitution between 4-methylquinoline-2-amine and ethane-1,2-diamine derivatives. Key steps include:

- Alkylation: Reacting 4-methylquinoline-2-chloride with ethane-1,2-diamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours .

- Purification: Column chromatography using silica gel with a gradient eluent (e.g., methanol/dichloromethane) to isolate the product.

- Yield Optimization: Maintaining anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation byproducts. Reaction monitoring via TLC or HPLC is critical .

Advanced Synthesis

Q: How can researchers minimize byproduct formation during the alkylation step of this compound synthesis? A: Advanced strategies include:

- Catalyst Selection: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce side reactions .

- Temperature Control: Gradual heating (e.g., 50°C → 80°C) to avoid thermal degradation.

- Stoichiometric Adjustments: Excess ethane-1,2-diamine (1.5–2.0 eq) ensures complete conversion of the quinoline derivative. Post-reaction quenching with ice water reduces polymerization byproducts .

Structural Characterization

Q: Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound? A:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at C4 of quinoline, ethylene bridge protons).

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~244).

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate the biological activity of this compound? A:

- Enzyme Inhibition Assays: Fluorescence-based assays to measure IC₅₀ against target enzymes (e.g., kinases, proteases).

- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for G-protein-coupled receptors .

- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to identify antiproliferative effects .

Advanced Pharmacokinetic Analysis

Q: How does the 4-methylquinolin-2-yl moiety influence the compound’s absorption and metabolism? A:

- Lipophilicity Assessment: LogP measurements (e.g., shake-flask method) show increased membrane permeability due to the methyl group.

- Metabolic Stability: Liver microsome assays reveal CYP450-mediated oxidation at the quinoline ring, with metabolite profiling via LC-MS/MS.

- Plasma Protein Binding: Equilibrium dialysis to quantify binding to albumin/globulins, which affects bioavailability .

Toxicity and Safety Protocols

Q: What methodologies are used to assess acute toxicity and ensure safe handling of this compound? A:

- Acute Oral Toxicity (OECD 423): Administering graded doses to rodent models (LD₅₀ determination).

- Skin/Eye Irritation Tests: Draize test for irritancy classification (e.g., GHS Category 2 for skin corrosion) .

- Handling Protocols: Use of nitrile gloves, fume hoods, and closed-system transfers to minimize exposure. Waste disposal via neutralization (e.g., 10% acetic acid) before incineration .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported biological activities of this compound analogs? A:

- Structural Reanalysis: Verify purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers).

- Assay Standardization: Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Meta-Analysis: Compare substituent effects (e.g., 4-methyl vs. 4-fluoro analogs) to identify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.